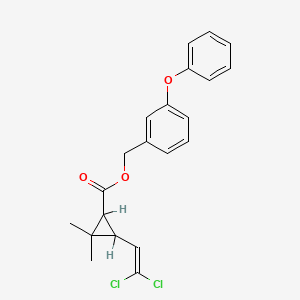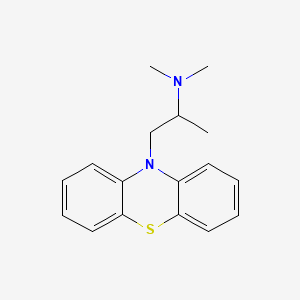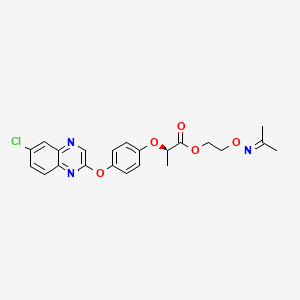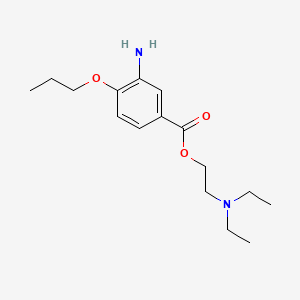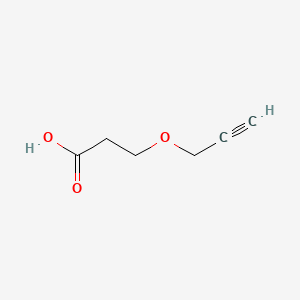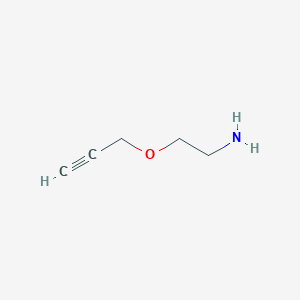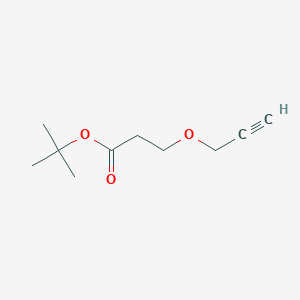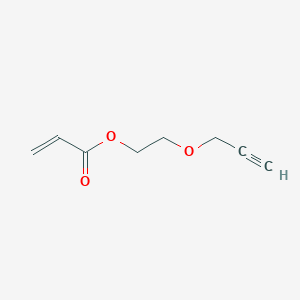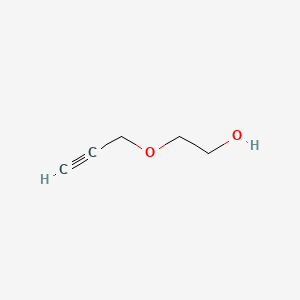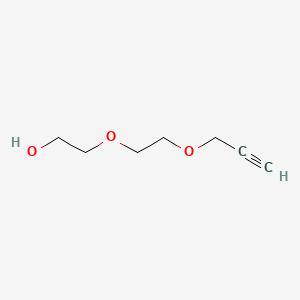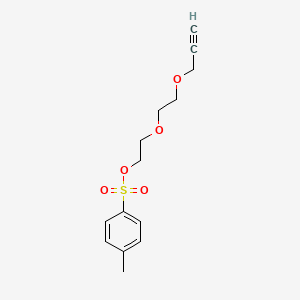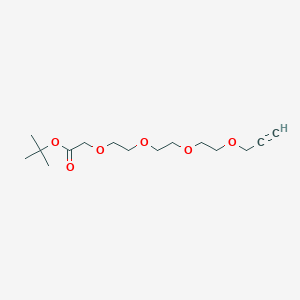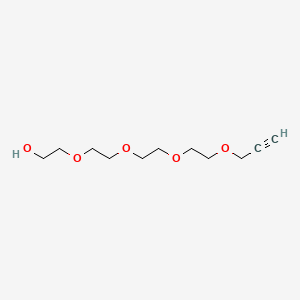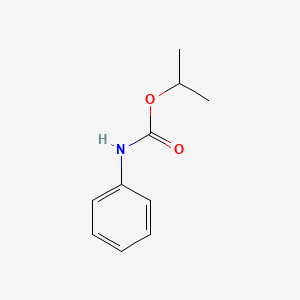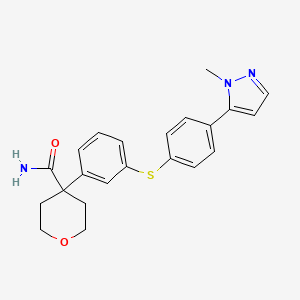
PF-4191834
Descripción general
Descripción
PF-4191834, también conocido como 4-(3-(4-(1-metil-1H-pirazol-5-il)feniltio)fenil)-tetrahidro-2H-piran-4-carboxamida, es un inhibidor no redox, novedoso y selectivo de la enzima 5-lipooxigenasa. Esta enzima es crucial en el metabolismo del ácido araquidónico, lo que lleva a la producción de leucotrienos y otros mediadores lipídicos proinflamatorios. This compound ha demostrado una eficacia significativa en la reducción de la inflamación y el dolor, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
Química: Como inhibidor selectivo de la 5-lipooxigenasa, PF-4191834 se utiliza en estudios para comprender el papel de la enzima en el metabolismo del ácido araquidónico y la producción de leucotrienos.
Biología: El compuesto se utiliza para investigar las vías biológicas que involucran la 5-lipooxigenasa y su impacto en las funciones celulares.
Medicina: this compound ha mostrado promesa en el tratamiento de afecciones inflamatorias, como el asma y la artritis reumatoide, al inhibir la producción de mediadores proinflamatorios.
Industria: Las propiedades antiinflamatorias del compuesto lo convierten en un candidato potencial para el desarrollo de nuevos agentes terapéuticos para diversas enfermedades inflamatorias .
Mecanismo De Acción
PF-4191834 ejerce sus efectos al inhibir selectivamente la enzima 5-lipooxigenasa. Esta enzima cataliza la conversión del ácido araquidónico en leucotrienos, que son potentes mediadores de la inflamación. Al inhibir la 5-lipooxigenasa, this compound reduce la producción de leucotrienos, disminuyendo así la inflamación y el dolor. El compuesto demuestra una alta selectividad para la 5-lipooxigenasa sobre otras isoformas de lipooxigenasa y enzimas ciclooxigenasa, lo que lo convierte en un inhibidor altamente específico .
Análisis Bioquímico
Biochemical Properties
PF-4191834 exhibits good potency in enzyme- and cell-based assays . It is a potent 5-LOX inhibitor, with an IC50 of 229 ± 20 nM . It demonstrates approximately 300-fold selectivity for 5-LOX over 12-LOX and 15-LOX and shows no activity toward the cyclooxygenase enzymes .
Cellular Effects
In cellular assays, this compound has shown to inhibit 5-LOX in human blood cells, with an IC80 of 370 ± 20 nM . This inhibitory concentration correlates well with plasma exposures needed for in vivo efficacy in inflammation in models of inflammatory pain .
Molecular Mechanism
This compound acts on free arachidonic acid (AA) to inhibit the formation of proinflammatory leukotrienes (LTs) . It does not inhibit significantly the COX-1/2 enzymes or the 12- or 15-LOX enzymes at concentrations up to 30 μM .
Temporal Effects in Laboratory Settings
The combination of potency in cells and in vivo, together with a sustained in vivo effect, provides this compound with an overall pharmacodynamic improvement consistent with once a day dosing .
Dosage Effects in Animal Models
This compound has shown good potency in a rat model of acute inflammation
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the 5-LOX enzyme . This inhibition prevents the formation of proinflammatory leukotrienes .
Métodos De Preparación
La síntesis de PF-4191834 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética generalmente incluye:
Formación del anillo de pirazol: Este paso implica la ciclización de precursores apropiados para formar el anillo de pirazol.
Formación de tioéter: El anillo de pirazol luego se acopla con un grupo feniltio a través de un enlace tioéter.
Formación del anillo de pirano: El paso final implica la formación del anillo tetrahidropirano, completando la síntesis de this compound.
Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucran la optimización de la síntesis a escala de laboratorio para garantizar la escalabilidad, la rentabilidad y la pureza.
Análisis De Reacciones Químicas
PF-4191834 experimenta varias reacciones químicas, principalmente involucrando sus grupos funcionales:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre en el enlace tioéter.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo en la porción carboxamida.
Sustitución: Los anillos aromáticos en this compound pueden participar en reacciones de sustitución electrofílica y nucleofílica.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y varios electrófilos o nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
PF-4191834 es único en su inhibición no redox de la 5-lipooxigenasa, lo que lo distingue de otros inhibidores como el zileutón, que actúa a través de un mecanismo redox. Compuestos similares incluyen:
Zileutón: Un inhibidor redox de la 5-lipooxigenasa que se utiliza en el tratamiento del asma.
Licofelona: Un inhibidor dual de la 5-lipooxigenasa y la ciclooxigenasa, actualmente en desarrollo clínico para enfermedades inflamatorias.
Flavocoxid: Un alimento médico que inhibe las enzimas 5-lipooxigenasa y ciclooxigenasa
El mecanismo no redox de this compound proporciona una ventaja distintiva al reducir el riesgo de efectos secundarios oxidativos, lo que lo convierte en una opción más segura y eficaz para el uso a largo plazo .
Propiedades
IUPAC Name |
4-[3-[4-(2-methylpyrazol-3-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-25-20(9-12-24-25)16-5-7-18(8-6-16)28-19-4-2-3-17(15-19)22(21(23)26)10-13-27-14-11-22/h2-9,12,15H,10-11,13-14H2,1H3,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNQWYLVSNPCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145573 | |
| Record name | PF-4191834 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029317-21-2 | |
| Record name | PF-4191834 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029317212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-4191834 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-4191834 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-4191834 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX55DXP4T1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
